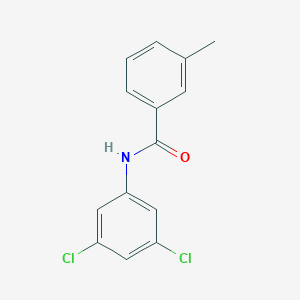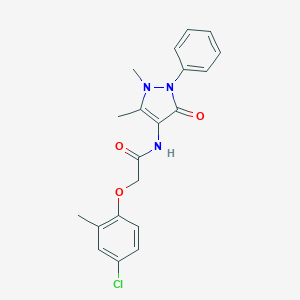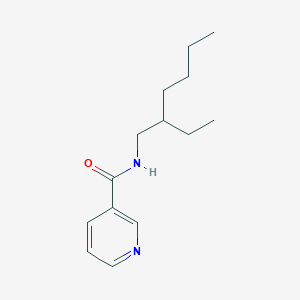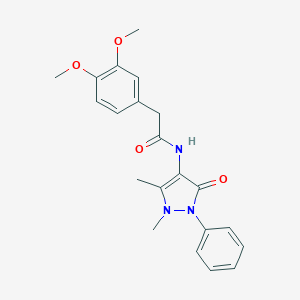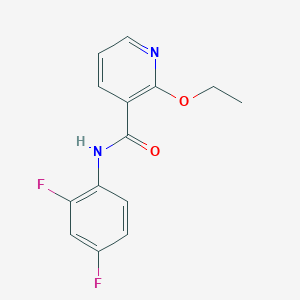![molecular formula C19H27N3O5 B270771 N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in recent years due to its potential applications in various fields of scientific research.
作用機序
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide acts as a competitive inhibitor of GSK-3 by binding to its ATP-binding site. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates various cellular processes such as cell proliferation and differentiation. Inhibition of GSK-3 by N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide leads to the activation of the Wnt pathway, resulting in the upregulation of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the neurogenic potential of adult neural stem cells. In cancer research, N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
実験室実験の利点と制限
One of the major advantages of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide is its specificity for GSK-3, which makes it a valuable tool for studying the Wnt signaling pathway. It has also been shown to have minimal toxicity in vitro and in vivo. However, one limitation of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide is its relatively short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for the use of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide in scientific research. It has the potential to be used in the development of novel therapies for various diseases such as cancer and neurodegenerative disorders. It can also be used in the development of regenerative medicine approaches for tissue repair and regeneration. Additionally, further studies are needed to understand the long-term effects of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide on cellular processes and its potential side effects.
合成法
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide can be synthesized using a multistep process involving the reaction of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride, followed by acetylation using methoxyacetyl chloride. The resulting compound is purified using column chromatography to obtain N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide in its pure form.
科学的研究の応用
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been extensively used in scientific research for its ability to inhibit GSK-3, a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been shown to have potential applications in stem cell research, cancer research, and neurobiology.
特性
製品名 |
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide |
|---|---|
分子式 |
C19H27N3O5 |
分子量 |
377.4 g/mol |
IUPAC名 |
N-cyclohexyl-3,5-bis[(2-methoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H27N3O5/c1-26-11-17(23)20-15-8-13(9-16(10-15)21-18(24)12-27-2)19(25)22-14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,20,23)(H,21,24)(H,22,25) |
InChIキー |
OGCNVLMTTDTHEO-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
正規SMILES |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






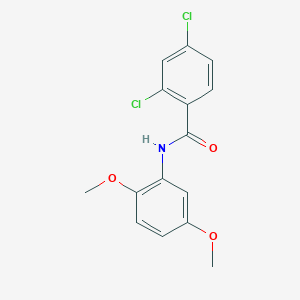
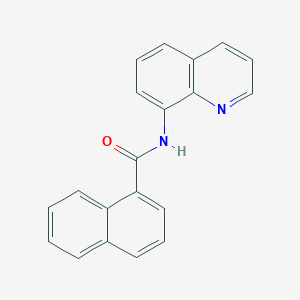

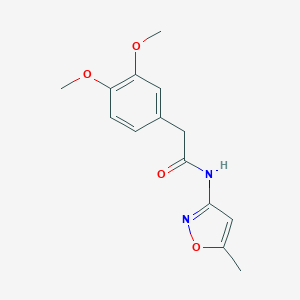
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

